molecular formula C14H12N2O3S B597893 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223888-84-3

3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B597893
CAS RN: 1223888-84-3
M. Wt: 288.321
InChI Key: GBVIVVHEVHMWEO-UHFFFAOYSA-N
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Description

“3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized through different methods . A novel series of 6-cinnamoyl-4-arylaminothienopyrimidines was synthesized in 2020 . Thieno[2,3-d]pyrimidine derivatives and thieno[3,2-d]pyrimidine derivatives were created .


Molecular Structure Analysis

The molecular structure of “3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is similar to those of purine . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds make them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions of “3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” involve various enzymes and pathways . The anticancer effects of thienopyrimidines are achieved through the inhibition of these enzymes and pathways .

Scientific Research Applications

Medicinal Chemistry: Antitumor Activity

This compound belongs to the thieno[3,2-d]pyrimidine class, which is known for its antitumor properties . Researchers have synthesized derivatives of this scaffold to target CDK2, a cyclin-dependent kinase involved in cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, and compounds like 3-(4-Methoxy-benzyl)thieno[3,2-d]pyrimidine-2,4-dione could be potential candidates for developing new anticancer drugs.

Biochemistry: Enzyme Inhibition

In biochemistry, the thieno[3,2-d]pyrimidine derivatives are explored for their ability to inhibit various enzymes. For instance, they have been studied for their inhibitory effects on Mycobacterium tuberculosis bd oxidase, which is crucial for the pathogen’s energy metabolism . Such studies could lead to the development of new treatments for tuberculosis.

Pharmacology: Drug Development

The pharmacological potential of thieno[3,2-d]pyrimidine derivatives includes their use as antifolates. These compounds can inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition can lead to antitumor effects, as seen with drugs like piritrexim .

Mechanism of Action

Target of Action

The primary target of 3-(4-Methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd, as demonstrated by its activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 in an established ATP depletion assay . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis. This pathway is crucial for the survival and replication of the bacteria. By inhibiting Cyt-bd, the compound disrupts this pathway, leading to the death of the bacteria .

Pharmacokinetics

The compound’s activity against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacteria .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis. By inhibiting Cyt-bd, the compound disrupts the bacteria’s energy metabolism, leading to its death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVIVVHEVHMWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661649
Record name 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1223888-84-3
Record name 3-[(4-Methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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